Welcome to the BenchChem Online Store!
molecular formula C12H13N3O2 B8393664 N-(3-Aminobenzyl)-5-methylisoxazole-3-carboxamide

N-(3-Aminobenzyl)-5-methylisoxazole-3-carboxamide

Cat. No. B8393664
M. Wt: 231.25 g/mol
InChI Key: CEICBVCZRUAECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369070B1

Procedure details

To a solution containing 260 mg (1.00 mmol) of N-(5-methylisoxaz-3-oyl)-3-nitrobenzylamine in 20 mL of tetrahydrofuran was added 674 mg (3.00 mmol) of tin chloride dihydrate, followed by 2 ml of concentrated hydrochloric acid. The reaction was stirred at room temperature for 18 hours and then diluted with 100 mL of ethyl acetate. The organic solution was washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated to give 200 mg (86%) of the title compound as a yellow foam. MS(FD) m/z 231 (M+).
Name
N-(5-methylisoxaz-3-oyl)-3-nitrobenzylamine
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
674 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=2)=[O:8])[CH:3]=1.O.O.[Sn](Cl)(Cl)(Cl)Cl.Cl>O1CCCC1.C(OCC)(=O)C>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=2)=[O:8])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
N-(5-methylisoxaz-3-oyl)-3-nitrobenzylamine
Quantity
260 mg
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
tin chloride dihydrate
Quantity
674 mg
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)NCC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.